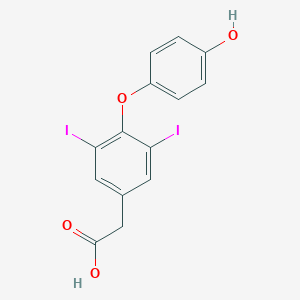
3,5-diiodothyroacetic acid
Overview
Description
3,5-Diiodothyroacetic acid is a thyroid hormone analog. It is a derivative of thyroxine and is known for its ability to lower blood cholesterol concentrations. This compound is primarily used in scientific research, particularly in the study of thyroid hormone functions and their effects on metabolism .
Mechanism of Action
Target of Action
3,5-Diiodothyroacetic acid is a derivative of thyroxine . It primarily targets the thyroid hormone receptors (TRs) , which play a crucial role in the development and metabolism of many tissues .
Biochemical Pathways
The compound is involved in the same biochemical pathways as other thyroid hormones. These hormones are enzymatically transformed by deiodinases in target tissues and released into circulation . Importantly, thyroxine (T4) is deiodinated to form T3, but also ‘reverse’-T3 (rT3), and these two forms can be further deiodinated into three diiodothyronine-products (T2’s) that, in turn, can give rise to monoiodothyronines (T1’s) and thyronine (T0) through further deiodination events .
Pharmacokinetics
For example, the half-life of triiodothyroacetic acid, a related compound, is approximately 6 hours . The absorption of triiodothyroacetic acid is around 67% . These figures may provide a rough estimate for the pharmacokinetics of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of other thyroid hormones, given its interaction with the same receptors. Thyroid hormones control and regulate vital biological processes such as thermogenesis, growth, and metamorphosis . Therefore, this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
3,5-Diiodothyroacetic acid has been found to interact with various enzymes, proteins, and other biomolecules. It inhibits copper-induced lipid peroxidation of low-density lipoprotein (LDL) isolated from human plasma . This interaction suggests that this compound may play a role in lipid metabolism and could potentially influence the development of cardiovascular diseases .
Cellular Effects
In terms of cellular effects, this compound has been shown to prevent high-fat diet-induced increases in liver lipid and cholesterol levels in rats . This suggests that this compound could influence cell function by modulating lipid metabolism and potentially protecting against diet-induced metabolic disorders .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound can increase urinary and fecal excretion of sterols , suggesting that it may have long-term effects on lipid metabolism.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. One study found that a diet containing 5 mg/100 g of this compound increased urinary and fecal excretion of sterols and prevented high-fat diet-induced increases in liver lipid and cholesterol levels in rats .
Metabolic Pathways
This compound is involved in the metabolism of thyroid hormones . It is an acetic acid derivative of thyroxine , suggesting that it may be involved in the same metabolic pathways as thyroid hormones
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodothyroacetic acid typically involves the iodination of thyroacetic acid. The process includes the following steps:
Iodination: The introduction of iodine atoms into the thyroacetic acid molecule.
Oxidation: The oxidation of the iodinated intermediate to form the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale iodination and oxidation processes under controlled conditions to ensure high purity and yield. The specific conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diiodothyroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different iodinated derivatives.
Reduction: It can be reduced to remove iodine atoms, forming less iodinated compounds.
Substitution: Iodine atoms in the molecule can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various iodinated and deiodinated derivatives of thyroacetic acid .
Scientific Research Applications
3,5-Diiodothyroacetic acid has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other iodinated compounds.
Biology: Studied for its effects on thyroid hormone receptors and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating hypothyroidism and hypercholesterolemia.
Industry: Used in the development of diagnostic assays for thyroid function.
Comparison with Similar Compounds
3,3’,5-Triiodothyroacetic acid: Another iodinated derivative of thyroxine with similar biological activity.
3,5-Diiodothyronine: A less iodinated compound with distinct metabolic effects.
Uniqueness: 3,5-Diiodothyroacetic acid is unique due to its specific iodination pattern, which allows it to interact differently with thyroid hormone receptors compared to other similar compounds. This unique interaction results in distinct biological effects, making it a valuable tool in thyroid hormone research .
Properties
IUPAC Name |
2-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10I2O4/c15-11-5-8(7-13(18)19)6-12(16)14(11)20-10-3-1-9(17)2-4-10/h1-6,17H,7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJBNMLZBHFYAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10I2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151121 | |
| Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155-40-4 | |
| Record name | 3,5-Diiodothyroacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1155-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1155-40-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-hydroxyphenoxy)-3,5-diiodophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,5-diiodothyroacetic acid compare to other thyroxine analogs in terms of metabolic effects and toxicity?
A2: Studies in thyroidectomized rats revealed that 3,5-T2, along with D-thyroxine, 3,3′,5′-triiodo-DL-thyronine, and 3,3′,5′-triiodothyropropionic acid, can prolong the biological half-life of radiothyroxine. [] This effect is linked to their potential to compete with thyroxine for degradation pathways. [] Additionally, 3,5-T2 was found to be less toxic than triiodothyroacetic acid (TRIAC) and triiodothyropropionic acid (TRIPROP) when administered orally to rats on a high-fat, high-cholesterol diet. [] Interestingly, while TRIAC and TRIPROP are considered less calorigenically active than thyroxine when injected subcutaneously in rats fed a standard diet, they exhibited higher calorigenic activity and toxicity when delivered orally alongside a high-fat, high-cholesterol diet. []
Q2: Can this compound be detected in human serum, and how do its levels change in different thyroid states?
A3: Yes, 3,5-T2 can be measured in human serum using a specific radioimmunoassay (RIA). [] This RIA utilizes inner ring-labeled [125I]3,5-T2 and demonstrates minimal cross-reactivity with other iodothyronines within their physiological ranges. [] Studies show that serum 3,5-T2 levels are significantly elevated in hyperthyroid patients and significantly decreased in hypothyroid patients compared to healthy controls. [] These findings suggest a potential correlation between 3,5-T2 levels and thyroid function.
Q3: How is this compound synthesized and what analytical techniques can be used to characterize it?
A4: While a detailed synthetic procedure is not elaborated upon in the provided abstracts, one paper mentions a "new synthesis" of this compound. [] Furthermore, high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) has been successfully employed to detect 3,5-T2 and other related iodothyronines, including potential degradation products, in pharmaceutical tablets. [] This method offers high sensitivity and specificity for iodine detection, allowing for the identification and quantification of these compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


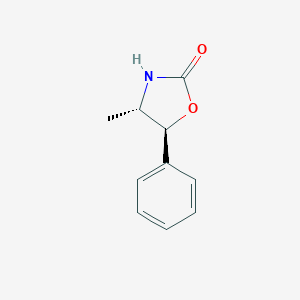



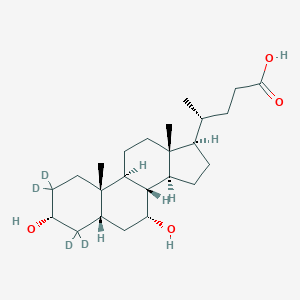
![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)
![7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene](/img/structure/B28825.png)
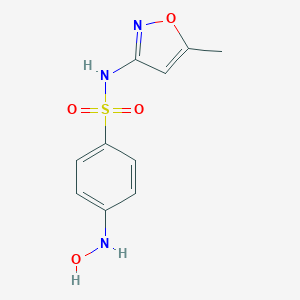
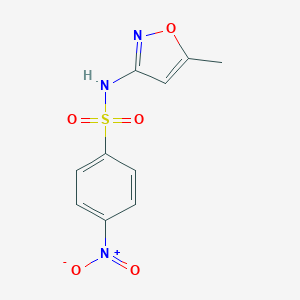
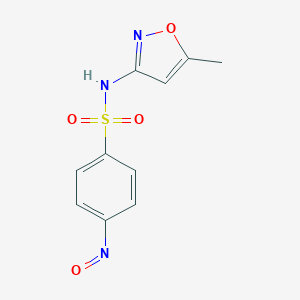

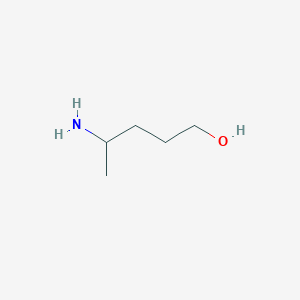

![Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B28846.png)
